molecular formula C7H3ClF4 B1662089 5-Chloro-2-fluorobenzotrifluoride CAS No. 89634-74-2

5-Chloro-2-fluorobenzotrifluoride

Cat. No. B1662089
CAS RN: 89634-74-2
M. Wt: 198.54 g/mol
InChI Key: PFLGDQIWYTWKCM-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzotrifluoride, also known as 4-chloro-1-fluoro-2-(trifluoromethyl)benzene, is a compound with the molecular formula C7H3ClF4 . It has a molecular weight of 198.55 . It is a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluorobenzotrifluoride is 1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H . The exact molecular structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzotrifluoride is a liquid at room temperature . It has a specific gravity of 1.45 and a refractive index of 1.44 . The boiling point is 145°C and the flash point is 47°C .

Safety And Hazards

5-Chloro-2-fluorobenzotrifluoride is classified as a flammable liquid and vapor. It can cause skin and eye irritation. Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .

Relevant Papers One relevant paper discusses the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor . This paper could provide insights into the synthesis of similar compounds, such as 5-Chloro-2-fluorobenzotrifluoride.

properties

IUPAC Name

4-chloro-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGDQIWYTWKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544916
Record name 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorobenzotrifluoride

CAS RN

89634-74-2
Record name 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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